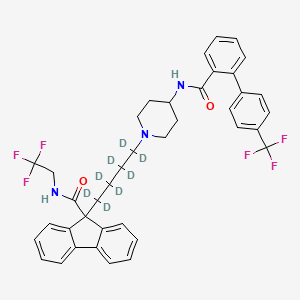

Lomitapide-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lomitapide-d8 is a deuterated form of lomitapide, a microsomal triglyceride transfer protein inhibitor. It is primarily used as an internal standard for the quantification of lomitapide in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Lomitapide itself is used to lower cholesterol levels in patients with homozygous familial hypercholesterolemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

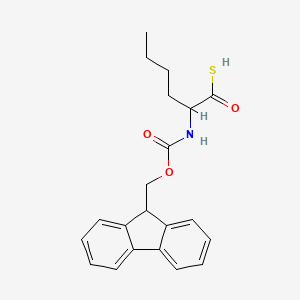

The synthesis of lomitapide-d8 involves the incorporation of deuterium atoms into the lomitapide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach involves the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran, followed by chlorination with oxalyl chloride to form an acid chloride compound. This is then amidated with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with additional steps to ensure high purity and acceptable levels of impurities. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lomitapide-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups .

Scientific Research Applications

Lomitapide-d8 is widely used in scientific research for various applications, including:

Mechanism of Action

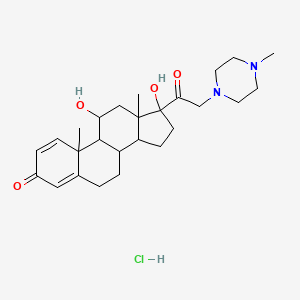

Lomitapide-d8, being an isotopically labeled form of lomitapide, shares the same mechanism of action. Lomitapide inhibits the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

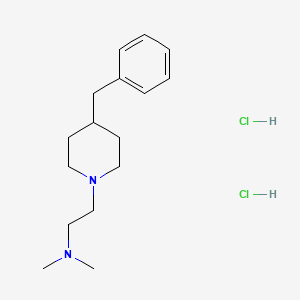

Mipomersen: Another lipid-lowering agent used to treat homozygous familial hypercholesterolemia. It works by inhibiting the synthesis of apolipoprotein B-100.

Evolocumab: A monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased clearance of low-density lipoprotein cholesterol.

Alirocumab: Similar to evolocumab, it is a PCSK9 inhibitor used to lower cholesterol levels.

Uniqueness of Lomitapide-d8

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This isotopic labeling allows for precise quantification and monitoring of lomitapide in various research and clinical settings .

Properties

Molecular Formula |

C39H37F6N3O2 |

|---|---|

Molecular Weight |

701.8 g/mol |

IUPAC Name |

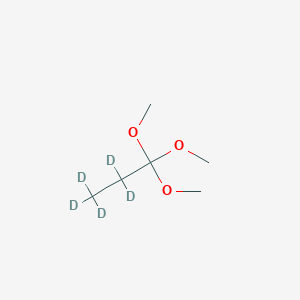

9-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |

InChI |

InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2,21D2,22D2 |

InChI Key |

MBBCVAKAJPKAKM-WKAGHQRMSA-N |

Isomeric SMILES |

[2H]C([2H])(C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NCC(F)(F)F)C([2H])([2H])C([2H])([2H])C([2H])([2H])N4CCC(CC4)NC(=O)C5=CC=CC=C5C6=CC=C(C=C6)C(F)(F)F |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)

![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)

![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)